methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and possible therapeutic applications, supported by relevant data and research findings.
Structural Features
The compound features a thiazole ring, a carbonyl group, and a tetrazole moiety, which contribute to its unique properties. The presence of various substituents, such as methyl and phenyl groups, enhances its lipophilicity and may influence its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₈N₆O₃S |
Molecular Weight | 400.5 g/mol |
CAS Number | 1442084-40-3 |
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : The compound has shown potential against various microbial strains.
- Anticancer Properties : Initial findings suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Molecular docking studies indicate binding affinities with enzymes involved in inflammatory pathways, such as human prostaglandin reductase.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiazole and tetrazole rings facilitate binding to enzymes and receptors, which modulates their activity. This interaction can lead to various biological effects, such as:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells
Research Findings and Case Studies
Recent research has focused on understanding the compound's interactions with biological targets through various studies:
- Molecular Docking Studies : These studies have indicated potential binding affinities with key enzymes involved in inflammatory responses.
- In Vitro Studies : Laboratory tests have demonstrated the compound's efficacy in inhibiting the growth of specific cancer cell lines.
- Comparative Analysis : Similar compounds have been analyzed for their structural features and biological activities.
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methylpyrazole | Contains a pyrazole ring | Antimicrobial properties |
Thiazole derivatives | Thiazole ring present | Anticancer activity |
Pyrazolone derivatives | Pyrazolone core | Antioxidant effects |
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the thiazole ring
- Introduction of the tetrazole moiety
- Coupling reactions to attach the phenyl and carbonyl groups
Each step requires careful optimization to ensure high yields and purity of the final product.
Applications
The potential applications for this compound span several fields:
- Pharmaceutical Development : The compound is being explored for its therapeutic potential in treating infections and cancer.
- Chemical Research : Its unique structure makes it a valuable building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C17H18N6O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N6O3S/c1-10(2)8-13-14(16(25)26-3)19-17(27-13)20-15(24)11-4-6-12(7-5-11)23-9-18-21-22-23/h4-7,9-10H,8H2,1-3H3,(H,19,20,24) |
InChI Key |
HPPPAYQZFURWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.